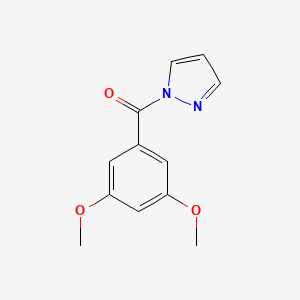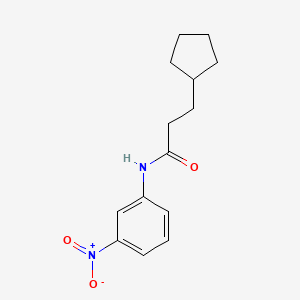
3-cyclopentyl-N-(3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(3-nitrophenyl)propanamide is an organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol It is characterized by the presence of a cyclopentyl group, a nitrophenyl group, and a propanamide backbone
Preparation Methods
The synthesis of 3-cyclopentyl-N-(3-nitrophenyl)propanamide typically involves the reaction of cyclopentylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-cyclopentyl-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-cyclopentyl-N-(3-nitrophenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its nitrophenyl group can act as a probe for detecting specific biological targets.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to changes in their activity. The cyclopentyl group provides hydrophobic interactions that can enhance the compound’s binding affinity and specificity. The propanamide backbone allows for flexibility and adaptability in binding to various targets.
Comparison with Similar Compounds
3-cyclopentyl-N-(3-nitrophenyl)propanamide can be compared with similar compounds such as:
3-cyclopentyl-N-(3-fluoro-4-nitrophenyl)propanamide: This compound has a similar structure but with a fluorine atom replacing one of the hydrogen atoms on the nitrophenyl group.
3-cyclopentyl-N-(3-methylbutyl)propanamide:
3-cyclopentyl-N-methylpropanamide: This compound lacks the nitrophenyl group, making it less reactive in certain chemical reactions but potentially more stable under specific conditions.
The uniqueness of this compound lies in its combination of a cyclopentyl group, a nitrophenyl group, and a propanamide backbone, which provides a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-cyclopentyl-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C14H18N2O3/c17-14(9-8-11-4-1-2-5-11)15-12-6-3-7-13(10-12)16(18)19/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,15,17) |
InChI Key |
DHECEVJOZPLZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


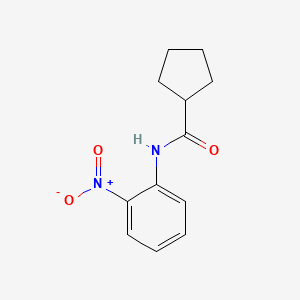
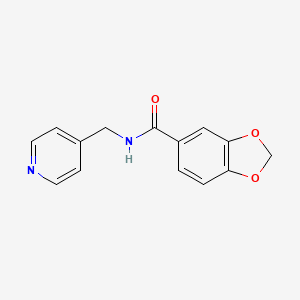
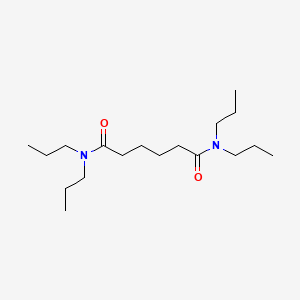
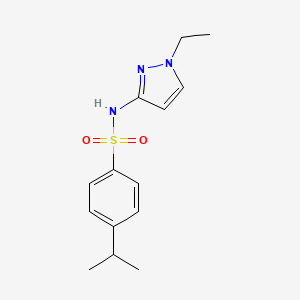
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanamide](/img/structure/B10977049.png)
![1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B10977052.png)

![6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10977067.png)
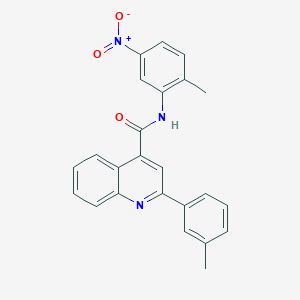

![6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10977092.png)
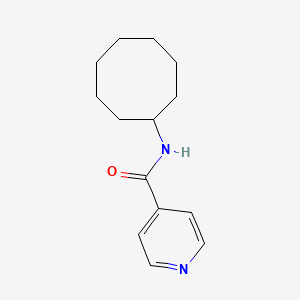
![(1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10977127.png)
